molecular formula C21H27N3O4S B2594499 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide CAS No. 897619-17-9

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide

Cat. No.: B2594499
CAS No.: 897619-17-9
M. Wt: 417.52
InChI Key: QORFJQNKWXWPQO-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, linked to a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide interacts with its target, the α1-AR, by binding to it . This compound showed a high affinity for α1-AR, with a Ki value in the nanomolar range . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects .

Biochemical Pathways

The interaction of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide with α1-AR can affect various biochemical pathways. The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the modulation of α1-AR activity by this compound can potentially influence these physiological processes .

Pharmacokinetics

The pharmacokinetic properties of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide’s action are primarily related to its interaction with α1-AR . By binding to and modulating the activity of these receptors, this compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-5-3-4-6-20(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)18-7-9-19(28-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFJQNKWXWPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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